
Smoothened Agonist, HCl
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Smoothened Agonist, HCl involves multiple steps, starting from the appropriate benzo[b]thiophene derivative. The key steps include:
Formation of the benzo[b]thiophene core: This is typically achieved through cyclization reactions.
Introduction of the chloro group: Chlorination reactions are used to introduce the chloro substituent.
Attachment of the cyclohexylamine moiety: This involves amide bond formation between the benzo[b]thiophene core and the cyclohexylamine derivative.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Synthetic Routes and Reaction Conditions
The synthesis of SAG-HCl involves sequential reactions to construct its benzo[b]thiophene core and functionalize it with key substituents :
Step | Reagents/Conditions | Key Reaction | Product |
---|---|---|---|
Benzo[b]thiophene formation | Cyclization via Friedel-Crafts alkylation | Core structure assembly | Benzo[b]thiophene derivative |
Chlorination | Cl₂ or SOCl₂ under controlled temperature | Electrophilic aromatic substitution | Chloro-substituted intermediate |
Amide bond formation | Cyclohexylamine with coupling agents (e.g., EDCI) | Nucleophilic acyl substitution | Cyclohexylamide-linked compound |
Salt formation | HCl gas in anhydrous ethanol | Protonation of amine groups | Dihydrochloride salt (SAG-HCl) |
This multi-step synthesis ensures high purity (>95%) and stability, critical for research applications .
Chemical Stability and Reactivity
SAG-HCl exhibits moderate stability under standard laboratory conditions but undergoes degradation under extreme pH or prolonged exposure to light . Key observations include:
- Solubility :
-
Oxidative Sensitivity :
Reacts with strong oxidizing agents (e.g., KMnO₄), leading to sulfone derivatives via thiophene ring oxidation . -
Reductive Stability :
Resistant to mild reducing agents (e.g., NaBH₄) but degrades under harsh conditions (e.g., LiAlH₄), altering the chloro substituent .
Functional Group Reactivity
The chloro and amide groups in SAG-HCl enable targeted modifications:
Substitution Reactions
- Chloro Group :
Replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions, yielding analogs with varied Smo affinity .
Amide Hydrolysis
- Acidic or basic conditions cleave the amide bond, releasing cyclohexylamine and benzo[b]thiophene carboxylic acid .
Research Findings on Reactivity
Recent studies highlight SAG-HCl's behavior in biological and chemical contexts:
Comparative Reactivity with Analogues
SAG-HCl’s chloro group distinguishes it from non-halogenated Smo agonists like Purmorphamine, enhancing its electrophilic reactivity and binding specificity .
Industrial Production Considerations
Large-scale synthesis optimizes yield and safety:
Applications De Recherche Scientifique
Neuroprotection
SAG has been studied for its neuroprotective effects, particularly in conditions like glucocorticoid-induced neonatal cerebellar injury. Research indicates that SAG can cross the blood-brain barrier and activate Shh transcriptional targets in vivo, suggesting its potential as a therapeutic agent for protecting neuronal tissues . In studies involving neonatal mice, SAG administration showed promise in mitigating neuronal damage caused by glucocorticoids.
Bone Healing
Recent advancements have introduced a hybrid scaffold incorporating SAG for enhanced bone healing. This scaffold promotes osteogenesis by activating the Hedgehog signaling pathway, demonstrating efficacy in preclinical models . The development of such scaffolds represents a novel application of SAG in regenerative medicine.
Stem Cell Differentiation
SAG has been utilized to promote differentiation in human embryonic stem cells. Studies have shown that it can stimulate the proliferation of cerebellar granule neuron precursors (CGNPs), indicating its potential role in regenerative therapies for neurodegenerative diseases .
Cancer Research
The Hedgehog pathway is implicated in various cancers, particularly basal cell carcinoma and medulloblastoma. SAG's ability to activate this pathway has led to investigations into its role as a potential therapeutic agent in cancer treatment. By promoting normal signaling pathways, SAG may counteract aberrant signaling seen in tumors .
Case Studies
Mécanisme D'action
Smoothened Agonist, HCl exerts its effects by binding to and activating the smoothened receptor, a key component of the Hedgehog signaling pathway. This activation leads to the downstream signaling events that regulate gene expression and cellular processes. The compound counteracts the inhibitory effects of cyclopamine on smoothened, thereby promoting Hedgehog pathway activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopamine: An inhibitor of the smoothened receptor.
Purmorphamine: Another smoothened agonist with a different chemical structure.
GANT61: An inhibitor of the Gli transcription factors downstream of smoothened
Uniqueness
Smoothened Agonist, HCl is unique due to its high potency and cell permeability, making it an effective tool for studying the Hedgehog signaling pathway. Its ability to counteract cyclopamine inhibition further distinguishes it from other smoothened agonists .
Activité Biologique
Smoothened Agonist, HCl (SAG-HCl) is a small molecule that acts as a potent agonist for the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway is crucial for various biological processes, including embryonic development, tissue regeneration, and cellular differentiation. This article delves into the biological activities of SAG-HCl, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Chemical Formula : C₃₈H₂₈ClN₃OS
- Molar Mass : 490.06 g/mol
- CAS Number : 364590-63-6
- Effective Concentration (EC50) : Approximately 3 nM .
SAG-HCl activates the Smo receptor by binding to its transmembrane helices, leading to the activation of the Hedgehog signaling pathway. This activation results in a cascade of intracellular events that promote gene expression involved in cell proliferation and differentiation . Notably, SAG-HCl can bypass the need for natural Hedgehog ligands, allowing researchers to study the effects of Hh signaling independently of other regulatory factors.
Neuroprotection
SAG-HCl has demonstrated significant neuroprotective effects. Research indicates that it can:
- Promote the survival and proliferation of developing neurons.
- Protect against drug-induced neurotoxicity .
- Enhance neuronal differentiation markers in embryonic stem cells .
A study on Friedreich's ataxia showed that chronic treatment with SAG-HCl prevented neurodegeneration in frataxin-deficient astrocytes by restoring neuronal viability and enhancing synapse formation .
Developmental Biology
SAG-HCl plays a critical role in developmental processes such as:
In vitro studies have shown that SAG-HCl stimulates osteoblastic differentiation in mesenchymal stem cells and enhances proliferation in pulmonary arterial smooth muscle cells .
Case Studies
- Neuroprotective Effects :
-
Stem Cell Differentiation :
- SAG-HCl has been shown to promote germ cell marker expression in human bone marrow mesenchymal stem cells, indicating its role in stem cell differentiation towards germ cells.
- Hedgehog Signaling Activation :
Comparative Analysis with Other Compounds
The following table summarizes the mechanisms and unique features of various compounds related to the Hedgehog signaling pathway:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Cyclopamine | Inhibits Smoothened receptor | First identified natural inhibitor of Hedgehog pathway |
GDC-0449 (Vismodegib) | Inhibits Smoothened receptor | FDA-approved for basal cell carcinoma treatment |
Saridegib | Inhibits Smoothened receptor | Investigated for use in various cancers |
Sonidegib | Inhibits Smoothened receptor | Used in clinical trials for solid tumors |
SAG-HCl | Activates Smoothened receptor | Promotes rather than inhibits Hedgehog signaling |
SAG-HCl stands out due to its unique agonistic activity on the Smo receptor, promoting Hedgehog signaling which is critical for its neuroprotective effects and potential regenerative properties .
Propriétés
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUQUYRWPGIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849548 | |
Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-63-6 | |
Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does SAG Dihydrochloride influence breast cancer cell migration?
A1: SAG Dihydrochloride is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that SAG Dihydrochloride promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with SAG Dihydrochloride, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []
Q2: Does the tumor microenvironment influence the effect of SAG Dihydrochloride on breast cancer cells?
A2: Yes, the research demonstrates that the impact of SMO silencing and SAG Dihydrochloride treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.